3-Phenylpyrazolidin-4-amine
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Overview
Description
3-Phenylpyrazolidin-4-amine is a heterocyclic compound featuring a pyrazolidine ring substituted with a phenyl group at the third position and an amine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrazolidin-4-amine typically involves the reaction of phenylhydrazine with an appropriate carbonyl compound, followed by cyclization. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then reduced to this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpyrazolidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can further modify the amine group to form different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidinones and pyrazolidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Phenylpyrazolidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenylpyrazolidin-4-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways involved in inflammation, microbial growth, and other biological processes .
Comparison with Similar Compounds
1-Phenylpyrazolidin-3-one: Similar structure but with a carbonyl group at the third position.
3-Phenylpyrazole: Lacks the amine group and has a different ring structure.
4-Aminopyrazole: Contains an amine group but lacks the phenyl substitution.
Uniqueness: 3-Phenylpyrazolidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an amine group on the pyrazolidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-phenylpyrazolidin-4-amine |
InChI |
InChI=1S/C9H13N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 |
InChI Key |
DPBFWTOYSDPDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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